The synthesis of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A involves several key methods:
These methods highlight the complexity and precision required in synthesizing this antibiotic derivative.
The molecular structure of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A features a macrolide ring typical of erythromycin derivatives, with specific modifications that include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 732.94 g/mol |
Density | 1.18 g/cm³ (predicted) |
Boiling Point | 811.3 °C (predicted) |
Solubility | Dichloromethane, DMSO, Ethyl Acetate |
pKa | 13.29 (predicted) |
The chemical reactions involving 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A are primarily focused on its antibacterial activity and stability:
These reactions are critical in understanding how this antibiotic behaves under physiological conditions.
The mechanism of action for 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A involves:
Data on its binding affinity and specific interaction sites within the ribosomal RNA can provide further insights into its efficacy.
The physical and chemical properties of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A are significant for its application:
These properties are essential for handling and formulation in pharmaceutical applications.
The primary applications of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A include:
Erythromycin A, introduced in the 1950s, represented a breakthrough in macrolide antibiotics derived from Saccharopolyspora erythraea fermentation. However, its clinical utility was severely limited by acid instability and pharmacokinetic shortcomings. The acid sensitivity of erythromycin's 6-hydroxy and 9-keto groups led to rapid gastric degradation, forming inactive 6,9-9,12-spiroketal derivatives that compromised oral bioavailability [7] [10]. This instability, coupled with unpredictable gastrointestinal absorption and a short serum half-life (1.5–2 hours), necessitated frequent dosing and restricted its spectrum primarily to Gram-positive bacteria [1] [7].
Second-generation macrolides emerged through strategic chemical modifications:
Table 1: Evolution of Key Erythromycin Derivatives | Compound | Modification | Primary Improvement | Limitations |
---|---|---|---|---|
Erythromycin A | None | Baseline activity | Acid instability, short half-life, GI irritation | |
Clarithromycin | 6-O-methylation | Acid stability | Limited spectrum expansion | |
Early Azalides | 9a-nitrogen insertion | Extended half-life, Gram-negative coverage | Synthetic complexity |
The pivotal breakthrough came with the Beckmann rearrangement strategy applied to erythromycin 9-oxime, enabling ring expansion and nitrogen insertion – the foundation for azalide antibiotics [9] [10]. This structural innovation addressed multiple limitations simultaneously, setting the stage for derivatives with enhanced properties.
Azalides constitute a distinct antibiotic subclass characterized by ring-expanded macrocycles with a nitrogen atom incorporated into the aglycone core. The prototypical compound, 9-deoxo-9a-aza-9a-homoerythromycin A (azithromycin precursor), featured a 15-membered lactone ring created through Beckmann rearrangement of erythromycin A oxime [1] [6]. This transformation conferred three critical advantages over erythromycin:
Table 2: Structural and Functional Differentiation of Azalides | Structural Feature | Functional Consequence | Biological Impact |
---|---|---|---|
15-membered lactone ring | Increased molecular flexibility | Enhanced ribosomal binding affinity | |
9a-nitrogen atom | Basic center (pKa ~8.5) | Improved lysosomotropic accumulation | |
C-4'' modified cladinose | Reduced enzymatic recognition | Activity against MLS_B-resistant strains |
The mechanism of action involves irreversible binding to the 23S rRNA of the bacterial 50S ribosomal subunit at domain V, specifically interacting with A2058 nucleotides. However, azalides exhibit increased binding avidity due to conformational adaptability of the expanded ring, which maintains protein synthesis inhibition even in ribosomes with erm-methylated resistance sites [6]. Further refinements led to 4″-substituted derivatives like 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A, where cladinose sugar modifications at C-4″ (epimerization or amine substitution) further optimized antibacterial potency and pharmacokinetics [4] [5].
This compound (C~37~H~68~N~2~O~12~, MW 732.94) represents an advanced synthetic azalide featuring three strategic modifications:
Within macrolide taxonomy, it occupies a distinct branch characterized by C-4' saccharide modifications: | Classification Level | Taxonomic Characteristics | Representatives |
---|---|---|---|
Class: Macrolides | 14-membered lactone | Erythromycin, Clarithromycin | |
Subclass: Azalides | 15-membered aza-lactone | Azithromycin, 9-Deoxo-9a-aza-9a-homoerythromycin A | |
Structural variant: C-4' modified | Oxidized/reduced cladinose | 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A |
The compound serves primarily as a synthetic intermediate rather than a therapeutic agent. Its strategic position in azithromycin synthesis involves:
Table 3: Synthetic Pathways to Key Azalide Intermediates | Synthetic Step | Reaction Conditions | Catalyst/Improvement | Yield Enhancement |
---|---|---|---|---|
Hydrogenation of 6,9-Imino ether | 40-45°C, 13-14 kg/cm² H~2~ | Reactivated Pt/C catalyst | 85% conversion in 2-3 hours | |
4'-Keto formation | Selective oxidation | Not specified | >95% purity (HPLC) | |
Reductive amination | HCHO/HCOOH in acetone | Sequential methylation | Avoids monohydrate formation |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4